molecular formula C26H23N3O3S B7733441 MFCD06640575

MFCD06640575

Cat. No.: B7733441
M. Wt: 457.5 g/mol
InChI Key: SHHHDWGMZPYKMV-ROMGYVFFSA-N
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Description

Typically, such comparisons involve analyzing molecular properties, synthesis pathways, and functional characteristics like solubility, bioavailability, and toxicity. For this article, illustrative examples from the evidence will be used to demonstrate a rigorous comparison framework applicable to MFCD06640575 or analogous compounds.

Properties

IUPAC Name

(2Z)-2-cyano-N-(furan-2-ylmethyl)-2-[3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3S/c1-17-5-9-19(10-6-17)14-23-25(31)29(20-11-7-18(2)8-12-20)26(33-23)22(15-27)24(30)28-16-21-4-3-13-32-21/h3-13,23H,14,16H2,1-2H3,(H,28,30)/b26-22-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHHDWGMZPYKMV-ROMGYVFFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2C(=O)N(C(=C(C#N)C(=O)NCC3=CC=CO3)S2)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CC2C(=O)N(/C(=C(\C#N)/C(=O)NCC3=CC=CO3)/S2)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD06640575 involves specific reaction conditions and reagents. Detailed synthetic routes are essential for producing this compound with high purity and yield. The preparation methods typically involve a series of chemical reactions, each requiring precise control of temperature, pressure, and pH to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic routes to be cost-effective and efficient. Industrial production methods may include continuous flow processes, batch reactions, and the use of advanced catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions: MFCD06640575 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the reaction’s outcome and efficiency.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.

Scientific Research Applications

MFCD06640575 has a wide range of applications in scientific research. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be utilized in studies involving cellular processes and molecular interactions. In medicine, this compound could be explored for its potential therapeutic effects, while in industry, it may be used in the production of materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of MFCD06640575 involves its interaction with specific molecular targets and pathways. Understanding these interactions is crucial for elucidating how the compound exerts its effects. The molecular targets may include enzymes, receptors, or other proteins, and the pathways involved could be related to cellular signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarity Criteria

Compounds are deemed similar based on structural motifs (e.g., shared functional groups, metal substitutions) or functional overlap (e.g., comparable pharmacological roles or industrial applications) . Key parameters for comparison include:

  • Molecular weight and formula
  • Physicochemical properties (e.g., solubility, logP, GI absorption)
  • Synthetic accessibility (e.g., reaction yields, reagent complexity)
  • Biological activity (e.g., enzyme inhibition, toxicity)

Example 1: Comparison with Pyridine Derivatives

Target Compound (Proxy): CAS 905306-69-6 (MDL: MFCD10697534)

  • Molecular Formula: C₇H₁₀N₂O
  • Molecular Weight: 138.17 g/mol
  • Properties: High GI absorption, non-BBB permeable, water-soluble, non-CYP inhibitor .

Similar Compounds:

(4-Methoxypyridin-2-yl)methanamine

  • Similarity Score: 0.85
  • Key Differences: Higher logP (1.64 vs. 0.61) and reduced solubility (0.24 mg/mL vs. "very soluble") .

2-(5-Methoxypyridin-2-yl)ethylamine hydrochloride

  • Similarity Score: 0.78
  • Key Differences: Chloride salt form enhances stability but lowers GI absorption due to ionic character .

Table 1: Comparison of Pyridine Derivatives

Parameter Target Compound (4-Methoxypyridin-2-yl)methanamine 2-(5-Methoxypyridin-2-yl)ethylamine HCl
Molecular Weight 138.17 152.18 202.67
logP 0.61 1.64 0.78
Solubility Very soluble 0.24 mg/mL 1.02 mol/L
GI Absorption High Moderate Low
Synthetic Yield 69% (Method 2) 30% (Method 1) 45% (Standard method)

Example 2: Comparison with Trifluoromethyl-Substituted Ketones

Target Compound (Proxy): CAS 1533-03-5 (MDL: MFCD00039227)

  • Molecular Formula: C₁₀H₉F₃O
  • Molecular Weight: 202.17 g/mol
  • Properties: High BBB permeability, P-gp substrate, CYP inhibitor .

Similar Compounds:

1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one

  • Similarity Score: 0.95
  • Key Differences: Additional trifluoromethyl group increases molecular weight (284.19 vs. 202.17) and logP (3.21 vs. 2.15) .

1-(4-(Trifluoromethyl)phenyl)propan-1-one

  • Similarity Score: 0.97
  • Key Differences: Single trifluoromethyl group reduces steric hindrance, enhancing synthetic accessibility (SA: 2.07 vs. 3.45) .

Table 2: Comparison of Trifluoromethyl-Substituted Ketones

Parameter Target Compound 1-(3,5-Bis(CF₃)Ph)propan-1-one 1-(4-CF₃-Ph)propan-1-one
Molecular Weight 202.17 284.19 230.18
logP 2.15 3.21 2.78
BBB Permeability Yes No Yes
Synthetic Accessibility 2.07 3.45 1.98
CYP Inhibition Yes Strong Moderate

Research Findings and Implications

  • Structural Modifications Impact Bioavailability: Adding polar groups (e.g., -OH, -NH₂) improves solubility but may reduce BBB permeability .
  • Synthetic Efficiency: Catalyst choice (e.g., HATU vs. Pd-based catalysts) significantly affects yields, with HATU achieving 69% vs. 30% for amine-based reactions .
  • Toxicity Trade-offs: Halogenated analogs (e.g., bromine in CAS 1761-61-1) show higher toxicity (H302 warning) compared to non-halogenated derivatives .

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